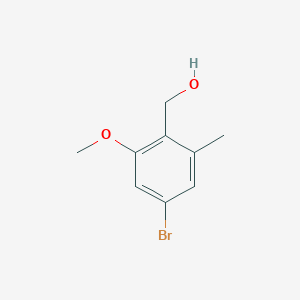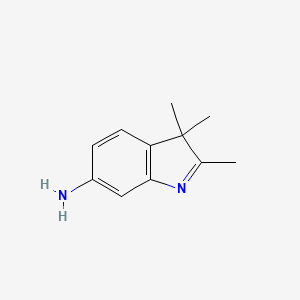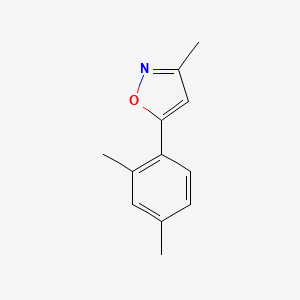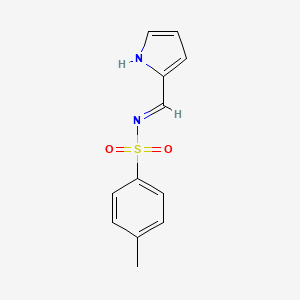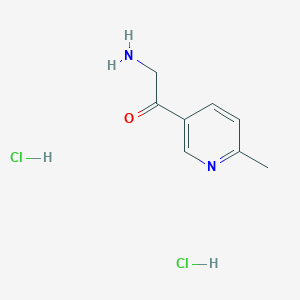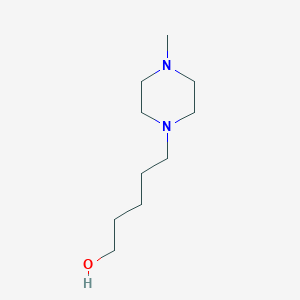
5-(4-Methyl-1-piperazinyl)-1-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methyl-1-piperazinyl)-1-pentanol is an organic compound that features a piperazine ring substituted with a methyl group and a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1-piperazinyl)-1-pentanol typically involves the reaction of 4-methylpiperazine with 1-pentanol under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of the pentanol chain . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process might include additional steps such as purification through crystallization or distillation to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methyl-1-piperazinyl)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the piperazine ring.
Applications De Recherche Scientifique
5-(4-Methyl-1-piperazinyl)-1-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving cell permeability and interactions with biological membranes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Methyl-1-piperazinyl)-1-pentanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially affecting their function. The hydroxyl group in the pentanol chain can also participate in hydrogen bonding, influencing the compound’s overall activity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but without the pentanol chain.
4-Methylpiperazine: Similar to 5-(4-Methyl-1-piperazinyl)-1-pentanol but lacks the pentanol chain.
1-Pentanol: A simple alcohol with a pentanol chain but without the piperazine ring.
Uniqueness
This compound is unique due to the combination of the piperazine ring and the pentanol chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds like piperazine or 1-pentanol.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
5-(4-methylpiperazin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h13H,2-10H2,1H3 |
Clé InChI |
AWXNVEJQJAYQQL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


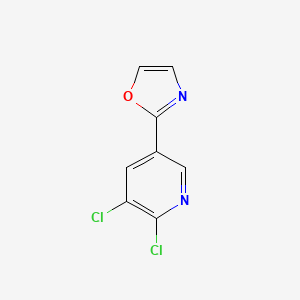
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
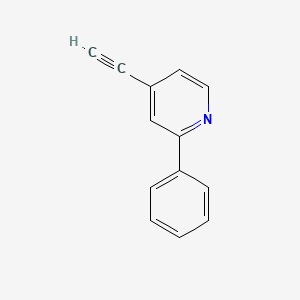
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
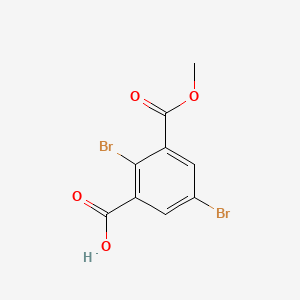
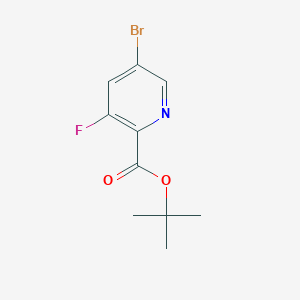
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
